molecular formula C18H13FN4O B2672167 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 1037194-34-5

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Número de catálogo B2672167
Número CAS: 1037194-34-5
Peso molecular: 320.327
Clave InChI: YNOOSZKZSPRTSN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole, also known as FPO, is a heterocyclic compound that has gained attention in scientific research due to its potential as a therapeutic agent. FPO has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A study conducted by Desai et al. (2016) focused on the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, showing potent antibacterial activity and low cytotoxicity against methicillin-resistant Staphylococcus aureus (MRSA) (Desai, Kotadiya, Trivedi, Khedkar, & Jha, 2016). Similarly, Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives, which demonstrated significant antimicrobial and antitubercular activity, supported by molecular docking studies (Shingare, Patil, Sangshetti, Patil, Rajani, & Madje, 2022).

Cytochrome P450-Mediated Applications

Research by Maciolek et al. (2011) on Setileuton, a compound structurally related to the query molecule, highlighted a novel cytochrome P450-mediated ring opening of the 1,3,4-oxadiazole, indicating its significance in drug metabolism and disposition (Maciolek, Ma, Menzel, Laliberté, Bateman, Krolikowski, & Gibson, 2011).

Antioxidant, Analgesic, and Anti-inflammatory Actions

Faheem (2018) explored the computational and pharmacological potential of novel derivatives of 1,3,4-oxadiazole and pyrazole for toxicity assessment, tumour inhibition, and their antioxidant, analgesic, and anti-inflammatory actions, showing promising results in these areas (Faheem, 2018).

Antimicrobial Activity

Rai et al. (2009) synthesized novel oxadiazoles showing significant antibacterial activity, indicating the potential of such compounds in developing new antimicrobial agents (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, which is synthesized from 4-fluoroaniline and ethyl acetoacetate. The second intermediate is 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized from p-toluidine and ethyl oxalyl chloride. These two intermediates are then coupled using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl acetoacetate", "p-toluidine", "ethyl oxalyl chloride", "coupling agent (e.g. DCC or EDC)" ], "Reaction": [ "Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid:", "Step 1: 4-fluoroaniline is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using an acid such as hydrochloric acid to form the carboxylic acid.", "Synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid:", "Step 1: p-toluidine is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester.", "Step 2: The ethyl ester is then hydrolyzed using an acid such as hydrochloric acid to form the carboxylic acid.", "Coupling of the two intermediates:", "The two carboxylic acids are coupled using a coupling agent such as DCC or EDC in the presence of a base such as triethylamine to form the final product, 5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole." ] }

Número CAS

1037194-34-5

Fórmula molecular

C18H13FN4O

Peso molecular

320.327

Nombre IUPAC

5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H13FN4O/c1-11-2-4-13(5-3-11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,1H3,(H,21,22)

Clave InChI

YNOOSZKZSPRTSN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.